

# "Disodium carboxyethyl siliconate structural analysis using NMR and FTIR spectroscopy"

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## Compound of Interest

Compound Name: Disodium carboxyethyl siliconate

Cat. No.: B106457

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## Structural Elucidation of Disodium Carboxyethyl Siliconate: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of **disodium carboxyethyl siliconate** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for spectral interpretation, detailed experimental protocols, and a comprehensive analysis of the expected spectroscopic data.

## Introduction

**Disodium carboxyethyl siliconate**, also known as sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with a range of potential applications stemming from its unique chemical structure, which combines a hydrophilic carboxylate group with a reactive silanetriol moiety. Accurate structural confirmation is paramount for its application in research and development. This guide details the use of NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{29}\text{Si}$ ) and FTIR spectroscopy as powerful, non-destructive techniques for the unambiguous structural analysis of this molecule.

## Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for **disodium carboxyethyl siliconate**, the following data tables are compiled based on the analysis of

structurally analogous compounds, including propanoic acid and its salts, and various organosilicon compounds. These tables provide a reliable prediction of the expected chemical shifts and vibrational frequencies.

## NMR Spectroscopy Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Disodium Carboxyethyl Siliconate** in  $\text{D}_2\text{O}$

Protons	Predicted Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
$-\text{CH}_2\text{-Si}$	0.8 - 1.2	Triplet	$\sim 7\text{-}8$
$-\text{CH}_2\text{-COO}^-$	2.2 - 2.6	Triplet	$\sim 7\text{-}8$

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Disodium Carboxyethyl Siliconate** in  $\text{D}_2\text{O}$

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) [ppm]
$-\text{CH}_2\text{-Si}$	10 - 15
$-\text{CH}_2\text{-COO}^-$	35 - 40
$-\text{COO}^-$	175 - 185

Table 3: Predicted  $^{29}\text{Si}$  NMR Chemical Shift for **Disodium Carboxyethyl Siliconate** in  $\text{D}_2\text{O}$

Silicon Atom	Predicted Chemical Shift ( $\delta$ ) [ppm]
$\text{R-Si(OH)}_2\text{O}^-$	-50 to -70

## FTIR Spectroscopy Data

Table 4: Predicted FTIR Absorption Bands for **Disodium Carboxyethyl Siliconate** (Solid State)

Functional Group	Predicted Absorption Range [cm <sup>-1</sup> ]	Vibration Mode	Intensity
O-H (Silanol)	3200 - 3600	Stretching	Broad, Strong
C-H (Alkyl)	2850 - 2960	Stretching	Medium
C=O (Carboxylate)	1550 - 1610	Asymmetric Stretching	Strong
C-H (Alkyl)	1400 - 1470	Bending	Medium
C-O (Carboxylate)	1300 - 1420	Symmetric Stretching	Strong
Si-O-Si	1000 - 1100	Asymmetric Stretching	Strong
Si-C	1200 - 1250	Stretching	Medium
Si-OH	800 - 950	Bending	Broad, Medium

## Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of **disodium carboxyethyl silicate**.

### NMR Spectroscopy

#### 3.1.1. Sample Preparation (for <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR)

- **Dissolution:** Accurately weigh approximately 10-20 mg of **disodium carboxyethyl silicate** and dissolve it in 0.6-0.7 mL of deuterium oxide (D<sub>2</sub>O). D<sub>2</sub>O is the solvent of choice due to the compound's solubility in water and to avoid a large, interfering solvent peak in the <sup>1</sup>H NMR spectrum.
- **Internal Standard:** For quantitative analysis, a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) or 1,4-dioxane, can be added.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.

### 3.1.2. Instrumentation and Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
  - Solvent Suppression: If a residual  $\text{H}_2\text{O}$  signal is present, a solvent suppression technique like presaturation or WATERGATE can be employed.
  - Acquisition Parameters:
    - Number of scans: 16-64
    - Relaxation delay (d1): 1-5 s
    - Acquisition time (aq): 2-4 s
- $^{13}\text{C}$  NMR:
  - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
  - Acquisition Parameters:
    - Number of scans: 1024-4096 (or more, depending on concentration)
    - Relaxation delay (d1): 2-5 s
- $^{29}\text{Si}$  NMR:
  - Pulse Program: A proton-decoupled pulse program with a longer relaxation delay is often necessary due to the long  $T_1$  relaxation times of  $^{29}\text{Si}$  nuclei. An inverse-gated decoupling sequence can be used to suppress the negative Nuclear Overhauser Effect (NOE).
  - Acquisition Parameters:

- Number of scans: 4096 or higher
- Relaxation delay (d1): 10-30 s

## FTIR Spectroscopy

### 3.2.1. Sample Preparation (Solid State)

- KBr Pellet Method:
  - Grinding: Grind a small amount (1-2 mg) of **disodium carboxyethyl siliconate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
  - Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
- Attenuated Total Reflectance (ATR) Method:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

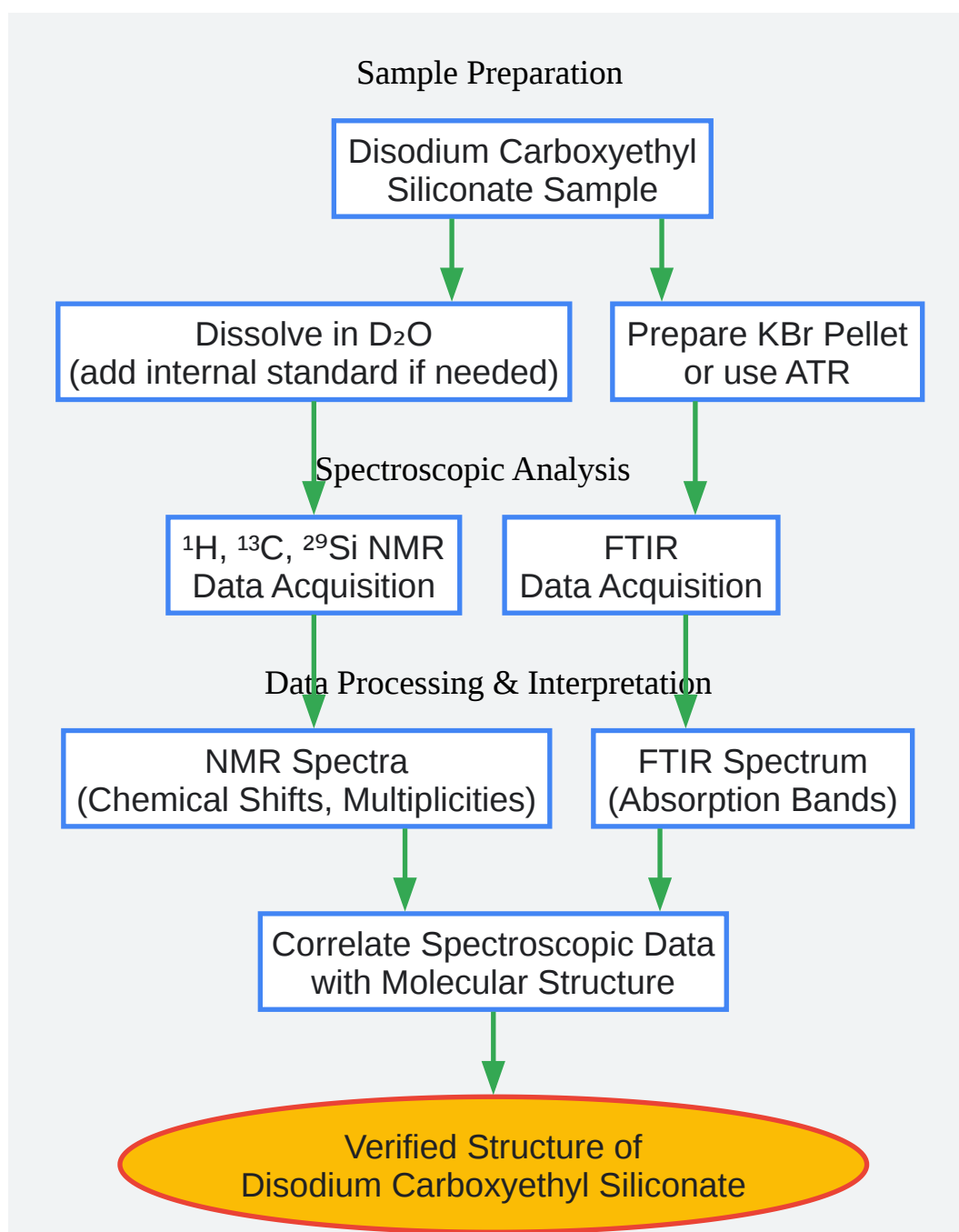
### 3.2.2. Instrumentation and Data Acquisition

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
- Data Acquisition:
  - Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Sample Scan: Place the sample in the beam path and record the spectrum.
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

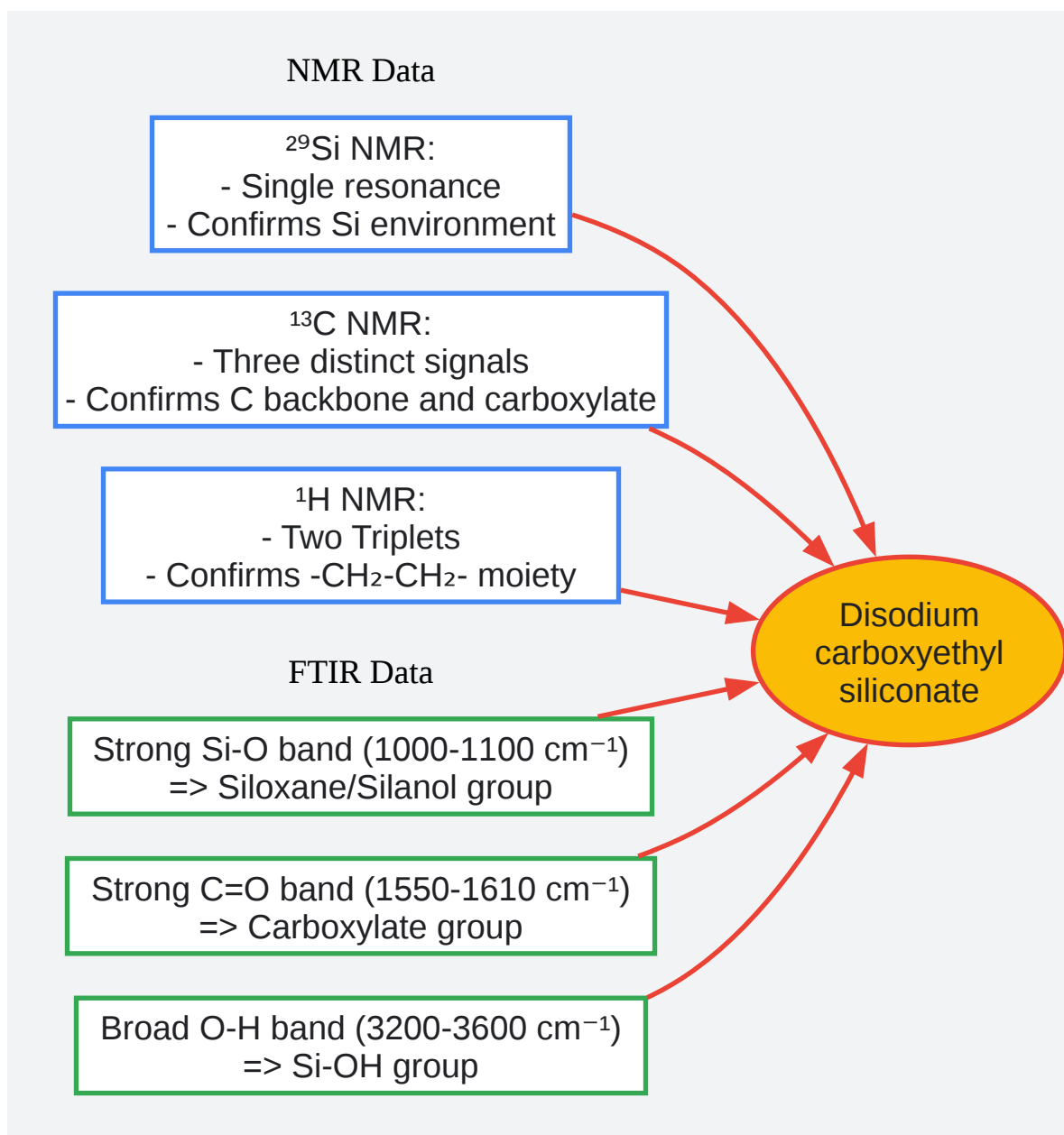
## Visualization of Analytical Workflow and Structural Correlation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural determination.



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Caption: Experimental workflow for the structural analysis of **disodium carboxyethyl siliconate**.

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Caption: Correlation of spectroscopic data to the chemical structure.

## Interpretation of Spectra

- $^1\text{H}$  NMR: The spectrum is expected to show two triplets, characteristic of an ethyl group ( $-\text{CH}_2-\text{CH}_2-$ ). The methylene group adjacent to the silicon atom will be more shielded (appear at a lower ppm value) compared to the methylene group adjacent to the electron-withdrawing carboxylate group. The integration of these signals should be in a 2:2 ratio.
- $^{13}\text{C}$  NMR: Three distinct signals are predicted, corresponding to the two methylene carbons and the carboxylate carbon. The carboxylate carbon will be significantly deshielded, appearing at a high ppm value.
- $^{29}\text{Si}$  NMR: A single resonance is expected in the region typical for silanetriols, confirming the chemical environment of the silicon atom.
- FTIR: The presence of a broad absorption band in the high-frequency region ( $3200\text{--}3600\text{ cm}^{-1}$ ) is a strong indicator of the O-H stretching vibrations of the silanol groups. A very strong band in the  $1550\text{--}1610\text{ cm}^{-1}$  region is characteristic of the asymmetric stretching of the carboxylate anion. The strong absorption around  $1000\text{--}1100\text{ cm}^{-1}$  is attributed to Si-O stretching vibrations.

## Conclusion

The combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{29}\text{Si}$  NMR with FTIR spectroscopy provides a comprehensive and definitive method for the structural analysis of **disodium carboxyethyl siliconate**. By following the detailed experimental protocols and utilizing the predicted spectroscopic data presented in this guide, researchers can confidently verify the structure and purity of this compound, which is essential for its further application in scientific research and development.

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